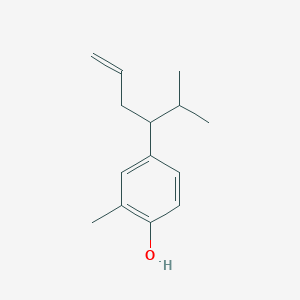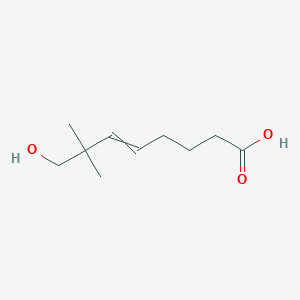
8-Hydroxy-7,7-dimethyloct-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-7,7-dimethyloct-5-enoic acid is a chemical compound with a unique structure that includes a hydroxyl group and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7,7-dimethyloct-5-enoic acid typically involves the use of 6-methyl-5-hepten-2-one as a starting material. The process includes several steps:
Hydroxylation: Introduction of a hydroxyl group to the starting material.
Cyclization: Formation of a cyclic structure using an acidic catalyst such as boron trifluoride diethyl etherate or iodine.
Esterification: Conversion of the hydroxyl group to an ester, followed by hydrolysis to yield the final carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-7,7-dimethyloct-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the double bond to yield a saturated compound.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst is often employed for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydroxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted carboxylic acids.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-7,7-dimethyloct-5-enoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 8-Hydroxy-7,7-dimethyloct-5-enoic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
8-Hydroxy-7,7-dimethyloct-5-enoic acid is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
89559-98-8 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
8-hydroxy-7,7-dimethyloct-5-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-10(2,8-11)7-5-3-4-6-9(12)13/h5,7,11H,3-4,6,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DTSQKAHBOITZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


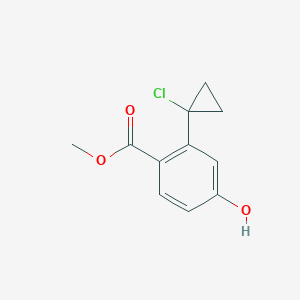
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
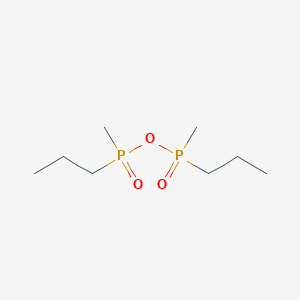
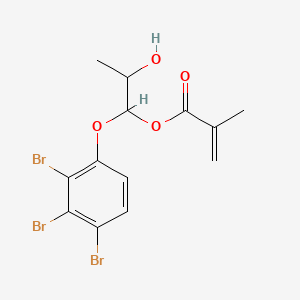
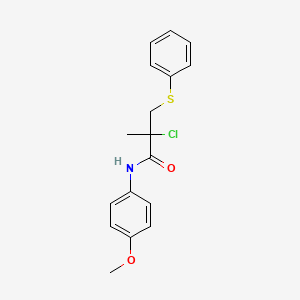
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
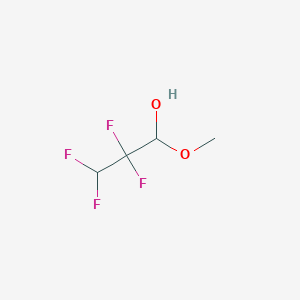
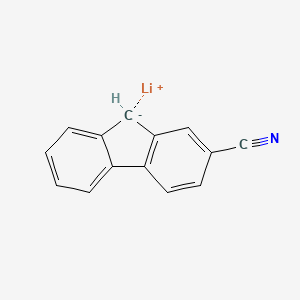
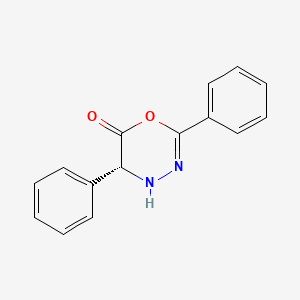
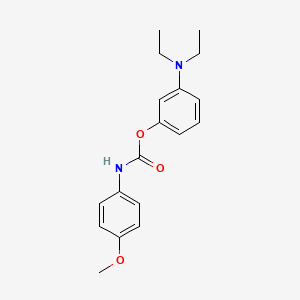
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
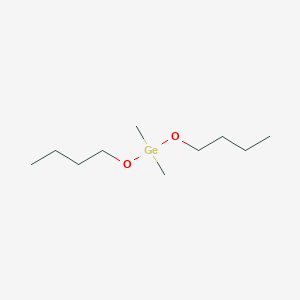
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
